2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-6-(3-methylsulfanylpyrrolidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-10(15)4-3-9(12-13)11(16)14-6-5-8(7-14)17-2/h3-4,8H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXVBDQNINKOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidine ring and the methylthio group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridazinone core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridazinones.
Scientific Research Applications
2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
The target compound’s 6-position substituent distinguishes it from other pyridazinones. For example, 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h in ) feature a phenyl group at the 6-position and a halogen at the 5-position. Key comparisons include:
The absence of a 5-position substituent in the target compound may reduce steric hindrance compared to chlorinated analogs .
Role of Pyrrolidine Derivatives
Pyrrolidine rings are common in bioactive molecules due to their conformational flexibility and ability to engage in hydrogen bonding. describes a thiazole-pyrrolidine hybrid, (R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid (2h), which shares a pyrrolidine-carboxylic acid motif. While the target compound lacks a carboxylic acid group, its 3-(methylthio)pyrrolidine moiety could similarly influence solubility and target engagement. The methylthio group may act as a metabolic stabilizer compared to unsubstituted pyrrolidines .
Research Findings and Implications
Physicochemical Properties
- Solubility : The pyrrolidine carbonyl group may improve aqueous solubility relative to purely aromatic analogs like 3a-3h .
Biological Activity
2-Methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, characterized by its unique structural features, including a pyridazinone core and a methylthio-substituted pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves multiple organic reactions. A common approach includes:
- Preparation of the Pyridazinone Core : Utilizing strong bases like sodium hydride in solvents such as dimethylformamide.
- Introduction of Functional Groups : The methylthio group and the pyrrolidine ring are introduced through substitution reactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
Research has demonstrated that this compound can inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes associated with tumor growth. For example, it has been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell growth.
- Receptor Binding : The compound can bind to receptors that modulate cellular responses, potentially leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazinone core, methylthio group | Antimicrobial, anticancer |
| 2-Methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | Lacks methylthio group | Limited biological activity |
| 6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | Lacks methyl group on core | Different chemical properties |
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on HT-29 colon cancer cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis markers.
- Antimicrobial Evaluation : Another investigation assessed its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
Q & A
Basic: What are the standard synthetic routes for 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via Buchwald–Hartwig amination for aryl coupling .
- Step 2: Introduction of the 3-(methylthio)pyrrolidine moiety through nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) .
- Intermediate Characterization:
- NMR (1H/13C) to confirm regioselectivity and functional group integration.
- HPLC-MS to assess purity and molecular weight .
Basic: How is the compound’s structure validated, and what spectroscopic techniques are critical for resolving ambiguities?
- X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, especially for the pyrrolidine ring and carbonyl orientation .
- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in aromatic regions and confirms connectivity between the pyridazinone and pyrrolidine moieties .
- FT-IR identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
Basic: What preliminary biological assays are recommended for evaluating its therapeutic potential?
-
In vitro enzyme inhibition assays (e.g., COX-2 or DPP-4) to screen for anti-inflammatory or antidiabetic activity. For example, IC50 values for related pyridazinones against COX-2 range from 0.11–0.24 mM .
-
Cell viability assays (MTT or resazurin) to assess cytotoxicity in target cell lines .
-
Table: Example IC50 Data for Analogous Compounds
Compound Target IC50 (μM) Source 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one COX-2 0.11 Yhhu3813 (pyridazinone derivative) Kinase X 0.19
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to THF/water mixtures for coupling steps to avoid side reactions .
- Catalyst screening: Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve cross-coupling efficiency for aryl groups .
- Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC for high-purity isolates (>95%) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, COX-2 inhibition assays in used carrageenan-induced edema models, which may differ from LPS-stimulated macrophages .
- Metabolite profiling: LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative degradation of the methylthio group) .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in pyridazinone derivatives?
- Core modifications: Compare bioactivity of 2-methyl vs. 2-ethyl substituents to assess steric effects on target binding .
- Functional group replacement: Substitute the methylthio group with sulfoxide/sulfone to evaluate redox sensitivity .
- Pharmacophore mapping: Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic active sites (e.g., DPP-4’s catalytic triad) .
Advanced: How to assess the compound’s stability under physiological conditions?
- Forced degradation studies:
- Acidic/alkaline hydrolysis: Monitor degradation products via HPLC at 37°C (e.g., cleavage of the pyrrolidine-carboxamide bond at pH < 3) .
- Oxidative stress: Treat with H₂O₂ to identify sulfoxide/sulfone derivatives .
- Plasma stability assay: Incubate with human plasma (1–24 hrs) and quantify parent compound loss using LC-MS .
Advanced: What computational methods predict its pharmacokinetic properties?
- ADMET prediction: Tools like SwissADME estimate logP (≈2.5), suggesting moderate blood-brain barrier penetration .
- MD simulations: Analyze binding kinetics with targets (e.g., 100-ns simulations to assess DPP-4 binding pocket residence time) .
- Solubility enhancement: Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) improves aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
